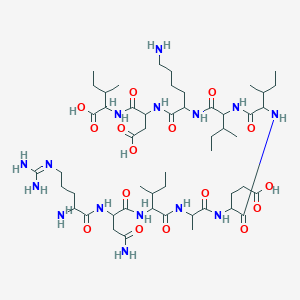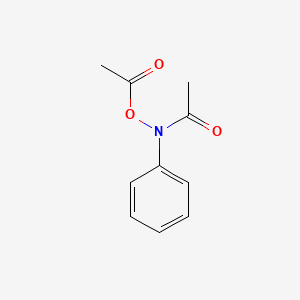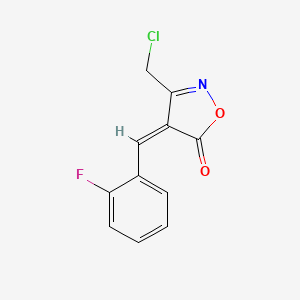
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is a chemical compound with the molecular formula C14H18N3 It is known for its unique structure, which includes a quinoline ring attached to a propanimidamide group
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and propanimidamide precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Synthetic Routes: One common synthetic route involves the reaction of quinoline with a propanimidamide derivative under controlled temperature and pressure conditions. The reaction may also require the use of reducing agents or oxidizing agents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-(8-quinolinyl)propanamide: This compound has a similar structure but differs in the position of the quinoline ring attachment.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different reactivity and applications.
Quinoline derivatives: Various quinoline derivatives with different functional groups can be compared based on their chemical properties and applications.
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11/h4-9H,1-3H3,(H2,15,17) |
InChI-Schlüssel |
DVAYBLKDFVPWJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)




![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)


![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)


